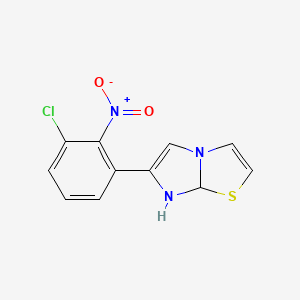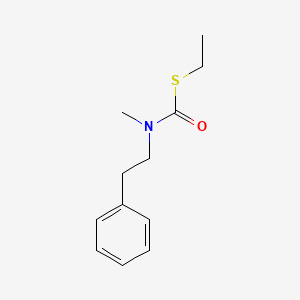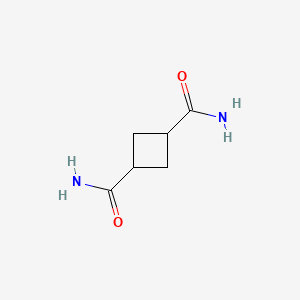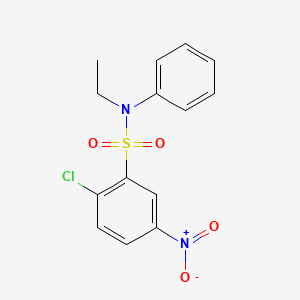
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole is a heterocyclic compound that contains a five-membered ring with nitrogen, sulfur, and carbon atoms.
Preparation Methods
The synthesis of 6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the desired imidazo[2,1-b]thiazole system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential anticancer properties, with some derivatives showing moderate ability to suppress the growth of cancer cells.
Biology: The compound has been investigated for its antimicrobial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of 6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to induce apoptosis in cancer cells by causing mitochondrial membrane depolarization and multicaspase activation. The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparison with Similar Compounds
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole can be compared with other similar compounds such as:
6-Chloroimidazo[2,1-b]thiazole: This compound shares a similar core structure but lacks the nitrophenyl group, which may result in different biological activities.
5,6-Dihydroimidazo[2,1-b]thiazole derivatives: These compounds have been studied for their anticancer, anti-inflammatory, and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
Properties
Molecular Formula |
C11H8ClN3O2S |
|---|---|
Molecular Weight |
281.72 g/mol |
IUPAC Name |
6-(3-chloro-2-nitrophenyl)-7,7a-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H8ClN3O2S/c12-8-3-1-2-7(10(8)15(16)17)9-6-14-4-5-18-11(14)13-9/h1-6,11,13H |
InChI Key |
AOFLGOBDVZPZJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C2=CN3C=CSC3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)


![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)





![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)


![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)

